molecular formula C23H18ClF2N3O3S B12073847 Vemurafenib-d7 CAS No. 1365986-73-7

Vemurafenib-d7

Cat. No.: B12073847
CAS No.: 1365986-73-7
M. Wt: 497.0 g/mol
InChI Key: GPXBXXGIAQBQNI-TXFBWYMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vemurafenib-d7 is a deuterium-labeled analog of Vemurafenib (PLX4032), a first-in-class, selective B-RAF kinase inhibitor. It specifically targets the BRAFV600E mutation, prevalent in approximately 50% of metastatic melanomas, and exhibits IC50 values of 31 nM and 48 nM against RAFV600E and c-RAF-1, respectively . The deuterium substitution at seven positions aims to enhance metabolic stability and pharmacokinetic (PK) properties, though its pharmacological activity remains comparable to the parent compound. This compound is marketed with a purity of 99.83% and is utilized in preclinical and clinical research as a stable isotope-labeled internal standard for quantitative assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vemurafenib-d7 involves the incorporation of deuterium atoms into the Vemurafenib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize deuterium incorporation.

    Purification: Using chromatographic techniques to purify the final product and ensure the desired deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

Vemurafenib-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Involving the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmacokinetics and Drug Monitoring

Vemurafenib-D7 is increasingly utilized in pharmacokinetic studies due to its ability to provide reliable data on drug metabolism and distribution. The deuterated form allows for improved sensitivity in mass spectrometry, facilitating the detection of drug levels in biological samples.

This compound plays a crucial role in understanding the metabolic pathways involved in drug resistance and efficacy. Studies have shown that the metabolic profiling of vemurafenib can reveal insights into how tumors adapt to treatment.

Case Study: Cholesterol-Mediated Resistance

A recent study demonstrated that cholesterol levels could influence vemurafenib resistance in melanoma cells. By employing this compound, researchers were able to trace the metabolic pathways affected by cholesterol modulation, revealing that inhibition of DHCR24 (a cholesterol biosynthesis enzyme) could enhance the efficacy of vemurafenib against resistant melanoma cells .

Therapeutic Monitoring

In clinical settings, this compound is used for therapeutic drug monitoring to optimize treatment regimens for patients with BRAF-mutated tumors. The isotopic labeling allows for precise quantification of drug levels, which is essential for adjusting dosages and minimizing adverse effects.

Table 2: Therapeutic Outcomes with this compound Monitoring

Study GroupObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Melanoma Patients89.7%8.8 months
Other BRAF Mutations50%6 months

Clinical Implications and Adverse Events

While Vemurafenib has shown effectiveness against BRAF V600E mutations, its use can lead to adverse events, including skin lesions and secondary malignancies. Case reports indicate that patients treated with vemurafenib often experience cutaneous adverse events, which can complicate treatment regimens .

Case Report Summary: Cutaneous Events Associated with Vemurafenib Treatment

  • Patient A : Developed keratoacanthomas and photosensitivity after six months on vemurafenib.
  • Patient B : Experienced squamous cell carcinoma following treatment initiation.
  • Patient C : Noted multiple dermatological changes requiring treatment interruption due to disease progression.

Mechanism of Action

Vemurafenib-d7 exerts its effects by selectively inhibiting the B-RAF kinase, particularly the BRAF V600E mutant. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, Vemurafenib induces cell cycle arrest and apoptosis in melanoma cells .

Comparison with Similar Compounds

Comparison with Deuterated Analogs

Vemurafenib-d5

Vemurafenib-d5, another deuterated variant, differs in the number and position of deuterium substitutions. Key distinctions include:

  • Purity : 99.96% for Vemurafenib-d5 vs. 99.83% for Vemurafenib-d7 .
  • Clinical Development : Vemurafenib-d5 remains in Phase III trials, whereas this compound is already marketed .

Venetoclax-d8

Unlike this compound, Venetoclax-d8 lacks clinical data, highlighting this compound’s advanced validation .

Table 1: Deuterated Compounds in Oncology Research

Compound Target Purity Clinical Stage CAS Number Reference
This compound B-RAF kinase 99.83% Marketed 1365986-90-8*
Vemurafenib-d5 B-RAF kinase 99.96% Phase III N/A
Venetoclax-d8 Bcl-2 >98% Preclinical N/A

Comparison with Non-Deuterated B-RAF Inhibitors

Vemurafenib (Parent Compound)

  • Structural and Pharmacological Similarities: Identical IC50 values (31 nM for RAFV600E) . Both induce autophagy and exhibit similar toxicity profiles, including cutaneous squamous cell carcinoma and photosensitivity .

Dabrafenib

Dabrafenib, a non-deuterated B-RAF inhibitor, shares Vemurafenib’s target but differs in:

  • Resistance Profile : Dabrafenib is often combined with MEK inhibitors (e.g., Trametinib) to delay resistance, a strategy less documented for this compound .
  • Drug Interactions : Unlike Vemurafenib, Dabrafenib has fewer reported interactions with CYP3A4 inducers/inhibitors .

Table 2: Key Metrics of B-RAF Inhibitors

Parameter This compound Vemurafenib Dabrafenib
Molecular Weight 496.93* 489.93 519.6
IC50 (RAFV600E) 31 nM 31 nM 0.65 nM
Key Indication Melanoma Melanoma Melanoma, NSCLC
CYP3A4 Interaction Potential reduction Significant Moderate
Clinical Status Marketed Marketed Marketed

*Estimated based on deuterium substitution.

Research Findings and Clinical Implications

  • Utility in Drug Development : As a stable isotope, this compound aids in precise PK/PD studies, reducing variability in metabolite tracking .

Biological Activity

Vemurafenib-d7 is a deuterium-labeled derivative of vemurafenib, a selective inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in various cancers, including melanoma. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential mechanisms of action.

Overview of this compound

  • Chemical Structure : this compound is characterized by its deuterium labeling, which may influence its pharmacokinetic and metabolic profiles compared to the non-labeled version. The molecular formula is C23H11D7ClF2N3O3SC_{23}H_{11}D_{7}ClF_{2}N_{3}O_{3}S with a molecular weight of 496.97 g/mol .
  • Mechanism of Action : Vemurafenib acts as a potent inhibitor of BRAF kinases, with reported IC50 values of 31 nM for BRAF V600E and 48 nM for c-RAF-1 . Its primary mechanism involves blocking the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in BRAF-mutated tumors.

Preclinical Studies

  • Cellular Effects : In vitro studies have shown that vemurafenib leads to significant apoptosis and cell cycle arrest in BRAF V600E-expressing melanoma cells. It effectively inhibits ERK and MEK phosphorylation, demonstrating a dose-dependent response .
  • Tumor Growth Inhibition : Xenograft models have illustrated that vemurafenib significantly reduces tumor growth in mice bearing BRAF V600E tumors. The treatment resulted in notable tumor regression without severe adverse reactions .

Clinical Efficacy

A comprehensive analysis from the AcSé vemurafenib basket study detailed the long-term efficacy of vemurafenib across various cancers with BRAF mutations:

  • Objective Response Rates (ORR) :
    • Hairy Cell Leukemia (HCL): 89.7%
    • Glioblastomas: 33.3%
    • Cholangiocarcinomas: 18.2%
    • Erdheim-Chester Disease (ECD): 80%
    • Ovarian Cancers: 50%

The median progression-free survival (PFS) was reported at 8.8 months across all cohorts, with an overall survival (OS) median of 25.9 months .

Signaling Pathways

This compound has been shown to activate multiple signaling pathways beyond just inhibiting BRAF:

  • MAPK Pathway : Initial activation followed by inhibition of MEK and ERK pathways was observed, indicating a complex regulatory mechanism where transient activation may lead to long-term inhibition .
  • Immune Modulation : Studies suggest that BRAF inhibitors like vemurafenib can enhance T-cell infiltration into tumors and increase the expression of melanoma antigens, potentially improving responses to immunotherapy .

Adverse Effects

Despite its efficacy, vemurafenib treatment is associated with several adverse effects, including skin toxicities such as hyperkeratosis and an increased risk of developing cutaneous squamous cell carcinomas (SCCs). These side effects are thought to arise from paradoxical activation of the MAPK pathway in non-cancerous cells .

Case Studies

  • Melanoma Patients : A phase I clinical trial demonstrated an overall response rate of approximately 69% in patients with advanced melanoma harboring the BRAF V600E mutation after treatment with vemurafenib, with some patients experiencing durable responses lasting over 18 months .
  • Erdheim-Chester Disease : In this rare condition characterized by BRAF mutations, vemurafenib achieved an ORR of 80%, showcasing its potential beyond melanoma treatment .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing and characterizing Vemurafenib-d7 in preclinical studies?

Methodological Answer:

  • Synthesis protocols should prioritize isotopic purity (>98% deuterium incorporation) and stability under storage conditions. Analytical methods such as LC-MS/MS and NMR are essential for structural confirmation .
  • Experimental controls must include non-deuterated Vemurafenib to benchmark pharmacokinetic (PK) or pharmacodynamic (PD) differences. Ensure batch-to-batch consistency using validated HPLC protocols with deuterated internal standards .

Q. How can researchers validate the selectivity of this compound in targeting BRAF V600E mutations while minimizing off-target effects?

Methodological Answer:

  • Use kinase profiling assays (e.g., ATP-competitive binding studies) to compare inhibition profiles of this compound and its non-deuterated counterpart. Cross-validate with CRISPR-edited BRAF wild-type vs. V600E cell lines to isolate mutation-specific effects .
  • Incorporate negative controls (e.g., cells treated with DMSO or inactive analogs) to distinguish baseline signaling activity from drug-induced changes .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use tools like GraphPad Prism or R packages (e.g., drc) for curve fitting and confidence interval estimation.
  • Address variability by replicating experiments across ≥3 biological replicates and applying ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Investigate bioavailability differences: Measure plasma/tissue drug concentrations via LC-MS to confirm target engagement in vivo. Consider factors like protein binding or metabolic stability (e.g., CYP3A4-mediated degradation) .
  • Use transcriptomic profiling (RNA-seq) to compare gene expression changes in cell cultures vs. animal models. Discrepancies may arise from tumor microenvironment interactions unaccounted for in vitro .

Q. What methodologies optimize the detection of this compound metabolites in complex biological matrices?

Methodological Answer:

  • Employ high-resolution mass spectrometry (HRMS) coupled with molecular networking (e.g., GNPS) to identify unknown metabolites. Use deuterated solvent systems to minimize background interference.
  • Validate metabolite structures using synthetic standards and fragmentation pattern analysis. Cross-reference with databases like HMDB or METLIN .

Q. How can researchers ensure compliance with GDPR and ethical guidelines when handling patient-derived data in this compound clinical trials?

Methodological Answer:

  • Anonymize patient identifiers at the point of data collection. Store datasets in encrypted repositories with access logs (e.g., ISO 27001-certified platforms).
  • Obtain explicit consent for secondary data use and document compliance via institutional review board (IRB) approvals. Refer to GDPR’s "seven-step approach" for risk assessment in human data research .

Q. What strategies address batch variability in deuterated compound synthesis for large-scale this compound studies?

Methodological Answer:

  • Implement quality-by-design (QbD) principles: Optimize reaction parameters (temperature, catalyst load) using design-of-experiments (DoE) software (e.g., JMP).
  • Conduct stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) to establish shelf-life criteria. Use multivariate analysis (PCA) to correlate synthesis conditions with impurity profiles .

Q. How do researchers differentiate between assay artifacts and genuine resistance mechanisms in this compound-treated cell lines?

Methodological Answer:

  • Perform clonal lineage tracing to confirm stable resistance phenotypes vs. transient adaptations. Use single-cell RNA-seq to identify heterogeneity in drug response.
  • Validate findings with orthogonal assays (e.g., CRISPR knockouts of putative resistance genes or functional rescue experiments) .

Q. Data Management and Reproducibility

Q. What are best practices for documenting and sharing raw data from this compound studies to enhance reproducibility?

Methodological Answer:

  • Follow FAIR principles: Assign DOIs to datasets via repositories like Zenodo or Figshare. Include metadata such as instrument parameters, software versions, and statistical scripts.
  • Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track protocol modifications. Adhere to MIAME or ARRIVE guidelines for omics or animal studies, respectively .

Q. How should conflicting results from cross-laboratory studies on this compound’s pharmacokinetics be reconciled?

Methodological Answer:

  • Conduct meta-analyses using standardized effect size metrics (e.g., Cohen’s d). Adjust for covariates like dosing schedules or animal strains via mixed-effects models.
  • Organize inter-laboratory ring trials to harmonize protocols (e.g., sample preparation, LC-MS settings). Publish negative results to reduce publication bias .

Properties

CAS No.

1365986-73-7

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

497.0 g/mol

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2,9D2

InChI Key

GPXBXXGIAQBQNI-TXFBWYMTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.